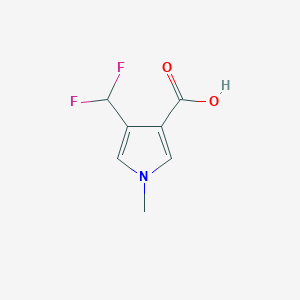
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is a chemical compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a pyrrole ring substituted with a difluoromethyl group and a carboxylic acid group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid typically involves the introduction of the difluoromethyl group into the pyrrole ring. One common method is the metal-mediated stepwise difluoromethylation reaction. This process involves the use of difluoromethylating agents such as difluoromethyl-(4-nitrophenyl)-bis-(carbomethoxy)-methylide sulfonium ylide in conjunction with a Lewis acid activator like lithium tetrafluoroborate (LiBF4) to achieve the desired difluoromethylation .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to ensure high yield and purity. Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to streamline the production process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction can produce difluoromethyl alcohols .
Scientific Research Applications
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The difluoromethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is structurally similar but contains a pyrazole ring instead of a pyrrole ring.
Difluoromethyl phenyl sulfide: Another compound with a difluoromethyl group, but attached to a phenyl ring.
Uniqueness
4-(Difluoromethyl)-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its difluoromethyl group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C7H7F2NO2 |
|---|---|
Molecular Weight |
175.13 g/mol |
IUPAC Name |
4-(difluoromethyl)-1-methylpyrrole-3-carboxylic acid |
InChI |
InChI=1S/C7H7F2NO2/c1-10-2-4(6(8)9)5(3-10)7(11)12/h2-3,6H,1H3,(H,11,12) |
InChI Key |
DLRZONLDTQDONC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=C1)C(=O)O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



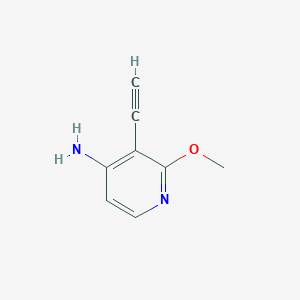

![(6,7-dihydro-5H-cyclopenta[b]pyrazin-5-yl)methanol](/img/structure/B15224319.png)
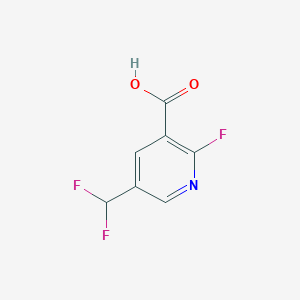
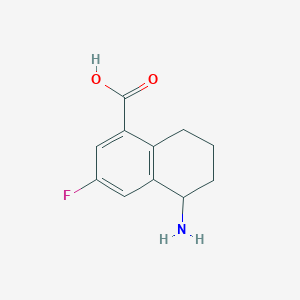
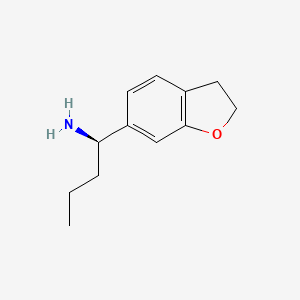
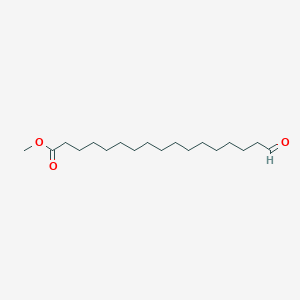
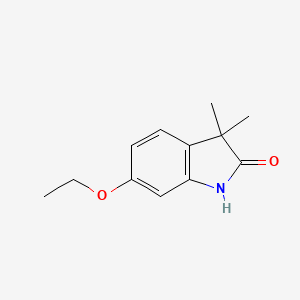
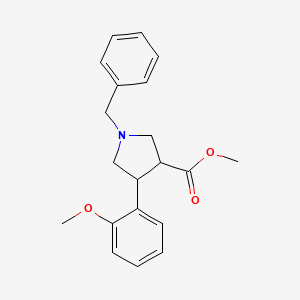
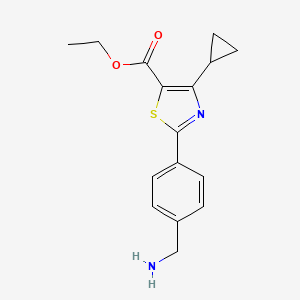
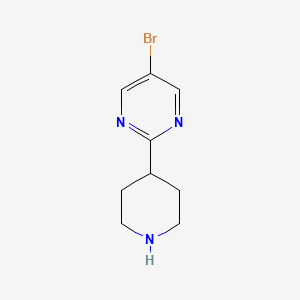
![Benzyl 6-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B15224374.png)

